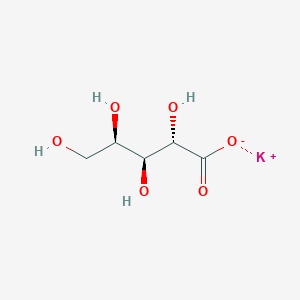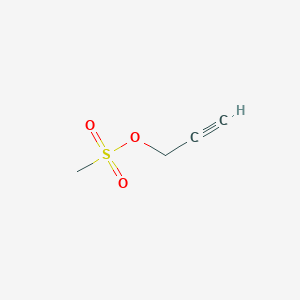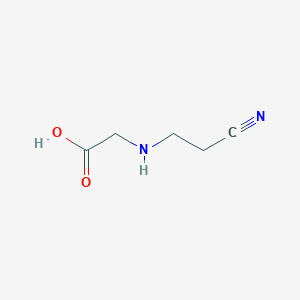
D-lixonato de potasio
Descripción general
Descripción
Potassium D-lyxonate is a chemical compound with the molecular formula C5H10KO6 It is the potassium salt of D-lyxonic acid, a derivative of the sugar D-lyxose
Aplicaciones Científicas De Investigación
Potassium D-lyxonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential antiviral properties.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
Target of Action
Potassium D-lyxonate is a potassium salt of D-lyxonic acid Potassium salts often interact with various cellular processes, primarily through their role in maintaining cell membrane potential and contributing to the osmotic balance .
Mode of Action
Potassium salts typically function by participating in the regulation of fluid balance, nerve signals, and muscle contractions .
Pharmacokinetics
Potassium salts are generally well-absorbed in the body and excreted through the kidneys .
Result of Action
Potassium salts are known to play a crucial role in maintaining cellular function, including the regulation of heart rhythm, muscle function, and nerve transmission .
Action Environment
The action, efficacy, and stability of Potassium D-lyxonate can be influenced by various environmental factors. For instance, the storage temperature and moisture levels can affect the stability of the compound . Furthermore, the physiological environment, such as the presence of other ions in the body, can also impact the action and efficacy of potassium salts .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can be prepared from galactose . The first step involves obtaining potassium lyxonate in 64% yield
Cellular Effects
Changes in extracellular potassium can initiate signaling processes vital for survival, such as insulin signaling . More extreme and chronic changes may lead to pathological states, such as acid-base disturbances and cardiac arrhythmia .
Molecular Mechanism
A study on potassium glycinate, a related compound, found that the potassium ions were doped into interstitial sites at low potassium doping concentrations .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
A study on L-lyxonate, a related compound, found that it is involved in a degradation pathway that ultimately produces α-ketoglutarate, an intermediate in the citric acid cycle .
Transport and Distribution
Potassium ions are known to be transported across cell membranes via a series of potassium channels and transporters .
Subcellular Localization
Potassium is the most abundant cation in plant cells, accounting for 2–10% of plant dry weight .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium D-lyxonate can be synthesized from D-galactose through a multi-step process. The first step involves the oxidation of D-galactose in the presence of potassium hydroxide and oxygen gas. The reaction is carried out in a solution of water and methanol at a temperature range of 30-45°C. The oxygen gas is bubbled through the solution while D-galactose is added slowly over a period of four hours. After the addition, the reaction continues for another two hours with periodic addition of methanol to compensate for evaporation. The solution is then diluted with methanol and stirred at room temperature for one day to yield potassium D-lyxonate .
Industrial Production Methods
Industrial production of potassium D-lyxonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers, reflux condensers, and dropping funnels to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium D-lyxonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-lyxono-γ-lactone.
Reduction: Reduction reactions can convert it back to D-lyxose.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products
Oxidation: D-lyxono-γ-lactone.
Reduction: D-lyxose.
Substitution: Corresponding metal lyxonates.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium D-gluconate
- Potassium D-mannonate
- Potassium D-galactonate
Uniqueness
Potassium D-lyxonate is unique due to its specific structure and properties derived from D-lyxose
Propiedades
IUPAC Name |
potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKJRYJAZFMNP-VGFCZBDGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635419 | |
| Record name | Potassium D-lyxonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78138-87-1 | |
| Record name | Potassium D-lyxonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)



